3-methoxy-N-(2-methylbutan-2-yl)benzamide
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Overview
Description
3-methoxy-N-(2-methylbutan-2-yl)benzamide is a benzamide derivative known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. Benzamides are a significant class of amide compounds widely used due to their versatile chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-methylbutan-2-yl)benzamide typically involves the reaction of 3-methoxybenzoic acid with 2-methylbutan-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions include maintaining the temperature at around room temperature and stirring the mixture for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2-methylbutan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or amide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions result in the formation of various substituted benzamides .
Scientific Research Applications
3-methoxy-N-(2-methylbutan-2-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activities, including antioxidant and antibacterial properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an allosteric activator of certain enzymes, enhancing their catalytic activity. The compound’s effects are mediated through binding interactions with active sites or allosteric sites on target proteins .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-3-methoxy-N-(3-methylbutan-2-yl)benzamide: Similar in structure but with a hydroxyl group instead of a methoxy group.
3-methyl-N-(2-methylpentan-2-yl)aniline: Contains an aniline group instead of a benzamide group
Uniqueness
3-methoxy-N-(2-methylbutan-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and amide linkage contribute to its stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-methoxy-N-(2-methylbutan-2-yl)benzamide |
InChI |
InChI=1S/C13H19NO2/c1-5-13(2,3)14-12(15)10-7-6-8-11(9-10)16-4/h6-9H,5H2,1-4H3,(H,14,15) |
InChI Key |
PTUOULXIBUKGSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
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